Cas no 865544-56-5 (N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide is a benzothiazole-derived compound featuring a conjugated imine-acetamide structure. Its molecular framework incorporates a dihydrobenzothiazole core with ethyl and methyl substituents, contributing to its stability and reactivity profile. The compound’s Z-configuration around the imine double bond enhances its potential as an intermediate in heterocyclic synthesis. Its structural features suggest utility in pharmaceutical and agrochemical research, particularly in the development of biologically active molecules. The presence of both electron-donating and withdrawing groups allows for tailored modifications, making it a versatile building block for further functionalization. Its well-defined crystalline form ensures consistent purity for precise applications.
N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide structure
865544-56-5 structure
商品名:N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide
CAS番号:865544-56-5
MF:C12H14N2OS
メガワット:234.317361354828
CID:6450817

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 化学的及び物理的性質

名前と識別子

    • N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide
    • Acetamide, N-(3-ethyl-6-methyl-2(3H)-benzothiazolylidene)-
    • インチ: 1S/C12H14N2OS/c1-4-14-10-6-5-8(2)7-11(10)16-12(14)13-9(3)15/h5-7H,4H2,1-3H3
    • InChIKey: NKDIFCIOEWNOLQ-UHFFFAOYSA-N
    • ほほえんだ: C(N=C1N(CC)C2=CC=C(C)C=C2S1)(=O)C

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1381-0557-2μmol
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1381-0557-4mg
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1381-0557-20μmol
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1381-0557-15mg
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1381-0557-50mg
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1381-0557-40mg
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1381-0557-10μmol
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1381-0557-3mg
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1381-0557-5mg
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1381-0557-5μmol
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
865544-56-5 90%+
5μl
$63.0 2023-05-17

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 関連文献

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamideに関する追加情報

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide (CAS No. 865544-56-5): An Overview

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide (CAS No. 865544-56-5) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The chemical structure of N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide is characterized by a benzothiazole ring system fused with an ethyl and methyl substituent at the 3 and 6 positions, respectively. The presence of these substituents imparts specific electronic and steric effects that influence the compound's reactivity and biological activity. The acetamide moiety attached to the benzothiazole ring further enhances the compound's solubility and bioavailability.

Recent studies have highlighted the potential of N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide in various therapeutic areas. One notable application is its use as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

In addition to its antimicrobial properties, N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide has also been investigated for its antifungal activity. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibits the growth of several clinically relevant fungal species, including Candida albicans and Aspergillus fumigatus. The antifungal mechanism is thought to involve interference with fungal cell wall synthesis.

The anticancer potential of N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide has also been explored. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS), which lead to DNA damage and cell death.

Beyond its direct therapeutic applications, N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide has been used as a building block in the synthesis of more complex molecules with enhanced biological activities. For example, researchers at the University of California have utilized this compound as a key intermediate in the development of novel anticancer agents with improved selectivity and reduced toxicity.

The synthesis of N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide typically involves a multi-step process that includes the formation of the benzothiazole ring system followed by functionalization with the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.

In conclusion, N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-yli deneacetamide (CAS No. 865544 -56 -5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.

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